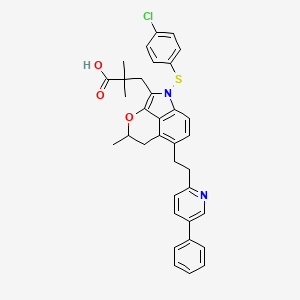

3-(1-(4-Chlorobenzyl)-4-methyl-6-(5-phenylpyridin-2-ylmethoxy)-4,5-dihydro-1H-thiopyrano(2,3,4-c,d)indol-2-yl)-2,2-dimethylpropanoic acid

描述

L 689065 is a 5-lipoxygenase inhibitor.

生物活性

The compound 3-(1-(4-Chlorobenzyl)-4-methyl-6-(5-phenylpyridin-2-ylmethoxy)-4,5-dihydro-1H-thiopyrano(2,3,4-c,d)indol-2-yl)-2,2-dimethylpropanoic acid is a synthetic derivative that has garnered attention for its potential biological activities. This article focuses on its biological activity, particularly its effects on various biological systems and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups, including a thiopyranoindole core and various aromatic substituents. Its structural complexity may contribute to its diverse biological activities.

Key Structural Features

| Feature | Description |

|---|---|

| Core Structure | Thiopyranoindole |

| Substituents | 4-Chlorobenzyl, 4-Methyl, 5-Phenylpyridine |

| Functional Groups | Carboxylic acid, methoxy groups |

Anti-Ischaemic Activity

Research has indicated that this compound exhibits significant anti-ischaemic activity . In studies involving animal models subjected to acute cerebral ischaemia, the compound demonstrated neuroprotective effects by prolonging survival times. For instance, in a study where mice were subjected to bilateral common carotid artery occlusion, the compound significantly increased survival times across various dosages compared to control groups .

Summary of Anti-Ischaemic Effects

| Dose (mg/kg) | Survival Time (min) | Significance |

|---|---|---|

| 400 | 14.83 ± 0.42 | P < 0.05 |

| 200 | 14.56 ± 0.38 | P < 0.05 |

| 100 | 14.62 ± 1.89 | P < 0.05 |

| Control | 3.52 ± 1.04 | - |

Cytotoxicity Studies

The compound has also been evaluated for cytotoxicity against various cancer cell lines using the MTT assay. Preliminary results suggest that it may exhibit selective toxicity towards certain cancer cells while sparing normal cells, indicating potential for use in cancer therapy .

Cytotoxicity Results

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast) | TBD |

| A549 (Lung) | TBD |

| HEK293T | TBD |

The biological activity of this compound may be attributed to its ability to inhibit specific enzymes involved in inflammatory pathways, such as 5-lipoxygenase (5-LOX). Inhibition of this enzyme can lead to reduced production of leukotrienes, which are mediators of inflammation and pain . The structural features of the compound likely facilitate binding to the active site of these enzymes.

Case Studies and Research Findings

Several research studies have explored the biological implications of this compound:

- Neuroprotection in Ischaemia : A study highlighted the compound's capability to enhance survival rates in ischaemic conditions by reducing neuronal death through anti-apoptotic mechanisms.

- Cytotoxic Effects on Cancer Cells : Another study reported that the compound showed promising results in inhibiting cell proliferation in various cancer cell lines while exhibiting low toxicity towards normal cells.

- Inflammatory Response Modulation : The compound's role in modulating inflammatory responses through enzyme inhibition has been documented, suggesting its potential application in treating inflammatory diseases.

科学研究应用

The compound 3-(1-(4-Chlorobenzyl)-4-methyl-6-(5-phenylpyridin-2-ylmethoxy)-4,5-dihydro-1H-thiopyrano(2,3,4-c,d)indol-2-yl)-2,2-dimethylpropanoic acid is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, and potential therapeutic applications based on current research findings.

Molecular Formula

The molecular formula of the compound is .

Synthesis of the Compound

Research indicates that the compound can be synthesized using multi-step synthetic routes. Key steps typically include:

- Formation of the thiopyranoindole core through cyclization reactions.

- Introduction of the chlorobenzyl and phenylpyridine substituents.

- Coupling with the dimethylpropanoic acid moiety.

Example Synthetic Route

A two-stage synthesis protocol has been documented, involving:

- The use of commercially available reagents.

- Simple transformations to achieve the desired structural complexity.

Anticancer Properties

The compound has shown promising anticancer activity in various studies. For instance:

- In vitro evaluations have demonstrated significant inhibition of cancer cell proliferation across multiple cell lines.

- The National Cancer Institute (NCI) has assessed its efficacy, revealing an average growth inhibition rate of approximately 12.53% against tested human tumor cells .

Anti-inflammatory Activity

In silico studies suggest that this compound may act as a 5-lipoxygenase inhibitor , which is relevant for treating inflammatory conditions. Molecular docking studies have indicated strong binding affinities to the enzyme, warranting further investigation into its anti-inflammatory potential .

Enzyme Inhibition

The compound is also being explored for its ability to inhibit various enzymes linked to metabolic disorders and cancer pathways. Inhibition studies have highlighted its potential role in managing conditions such as type 2 diabetes and obesity by targeting specific enzymatic pathways .

Potential Therapeutic Uses

Given its biological activities, this compound could be developed for several therapeutic applications:

- Cancer Treatment : Due to its anticancer properties, it may serve as a lead compound for developing new anticancer drugs.

- Anti-inflammatory Agents : Its potential as a 5-lipoxygenase inhibitor makes it a candidate for treating inflammatory diseases.

- Metabolic Disorders : The ability to inhibit enzymes involved in metabolic pathways suggests applications in managing metabolic syndrome and related disorders.

Case Studies

Several case studies have provided insights into the effectiveness of similar compounds:

- Anticancer Activity : Related compounds have been shown to inhibit tumor growth in xenograft models by targeting specific signaling pathways.

- Antimicrobial Effects : Research indicates that structurally similar compounds exhibit significant antimicrobial activity against various pathogens, suggesting broader applicability in infectious diseases .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for this compound, and what key intermediates are involved?

The synthesis typically involves multi-step procedures, including:

- Cyclization reactions using boron trifluoride diethyl etherate to form the thiopyranoindole core .

- Coupling reactions (e.g., nucleophilic substitution or Suzuki-Miyaura) to introduce the 5-phenylpyridin-2-ylmethoxy group .

- Ester hydrolysis under acidic or basic conditions to yield the final propanoic acid moiety . Example Protocol:

| Step | Reaction Type | Reagents/Conditions | Intermediate |

|---|---|---|---|

| 1 | Cyclization | BF₃·Et₂O, CH₂Cl₂, 0°C → RT | Thiopyranoindole core |

| 2 | Alkylation | 5-phenylpyridin-2-ylmethanol, NaH, DMF | Methoxy-substituted intermediate |

| 3 | Hydrolysis | NaOH, H₂O/EtOH, reflux | Final acid product |

Q. Which analytical techniques are critical for structural confirmation?

- HPLC-MS : To verify purity and molecular weight (e.g., using C18 columns with acetonitrile/water gradients) .

- FTIR : To identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .

- X-ray crystallography : For unambiguous confirmation of stereochemistry in crystalline intermediates .

Q. How is the compound’s stability assessed under experimental conditions?

- Forced degradation studies : Expose the compound to heat (40–80°C), UV light, and varying pH (1–13) to identify degradation products via HPLC .

- Kinetic stability assays : Monitor decomposition rates in buffer solutions (e.g., PBS at 37°C) over 48–72 hours .

Advanced Research Questions

Q. How can reaction yields be optimized for the thiopyranoindole core synthesis?

- DoE (Design of Experiments) : Use factorial designs to test variables like temperature (0°C vs. RT), catalyst loading (BF₃·Et₂O, 0.1–1.0 eq.), and reaction time (1–24 hrs) .

- In situ monitoring : Employ Raman spectroscopy to track cyclization progress and terminate reactions at peak intermediate conversion .

Q. What computational strategies validate the compound’s hypothesized mechanism of action?

- Molecular docking : Simulate binding interactions with target proteins (e.g., using AutoDock Vina) to prioritize biological assays .

- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .

Q. How should contradictory bioactivity data be resolved in preclinical studies?

- Dose-response reevaluation : Test across a wider concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .

- Orthogonal assays : Compare results from cell-based viability assays (e.g., MTT) with enzymatic activity measurements to rule out assay-specific artifacts .

Q. What methodologies address enantiomeric purity concerns in the final product?

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to resolve enantiomers .

- Dynamic kinetic resolution : Employ asymmetric catalysis (e.g., Ru-BINAP complexes) during critical synthetic steps to enhance stereoselectivity .

Q. How can AI-driven simulations improve formulation design for in vivo studies?

- COMSOL Multiphysics : Model drug release kinetics from nanoparticle carriers by integrating parameters like particle size and polymer degradation rates .

- Machine learning : Train algorithms on historical solubility data to predict optimal co-solvents (e.g., PEG 400 vs. Tween 80) .

Q. Methodological Guidance for Data Interpretation

属性

IUPAC Name |

3-[2-(4-chlorophenyl)sulfanyl-6-methyl-9-[2-(5-phenylpyridin-2-yl)ethyl]-5-oxa-2-azatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraen-3-yl]-2,2-dimethylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H33ClN2O3S/c1-22-19-29-24(9-14-27-15-10-25(21-37-27)23-7-5-4-6-8-23)11-18-30-32(29)33(41-22)31(20-35(2,3)34(39)40)38(30)42-28-16-12-26(36)13-17-28/h4-8,10-13,15-18,21-22H,9,14,19-20H2,1-3H3,(H,39,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFQLXKPMLIOPDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C=CC3=C2C(=C(N3SC4=CC=C(C=C4)Cl)CC(C)(C)C(=O)O)O1)CCC5=NC=C(C=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H33ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80932916 | |

| Record name | 3-{1-[(4-Chlorophenyl)sulfanyl]-4-methyl-6-[2-(5-phenylpyridin-2-yl)ethyl]-4,5-dihydro-1H-pyrano[2,3,4-cd]indol-2-yl}-2,2-dimethylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80932916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

597.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146775-25-9 | |

| Record name | L 689065 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146775259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-{1-[(4-Chlorophenyl)sulfanyl]-4-methyl-6-[2-(5-phenylpyridin-2-yl)ethyl]-4,5-dihydro-1H-pyrano[2,3,4-cd]indol-2-yl}-2,2-dimethylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80932916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。